molecular formula C11H20ClNO B5227416 2-(aminomethyl)-2-adamantanol hydrochloride

2-(aminomethyl)-2-adamantanol hydrochloride

Cat. No.: B5227416
M. Wt: 217.73 g/mol
InChI Key: ASYQDKCUABLROB-UHFFFAOYSA-N
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Description

2-(aminomethyl)-2-adamantanol hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-2-adamantanol hydrochloride typically involves the reaction of 2-adamantanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-2-adamantanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The imine intermediate formed during synthesis can be reduced to yield the amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(aminomethyl)-2-adamantanone or 2-(aminomethyl)-2-adamantanecarboxylic acid.

    Reduction: Formation of 2-(aminomethyl)-2-adamantanol.

    Substitution: Formation of various N-substituted derivatives.

Scientific Research Applications

2-(aminomethyl)-2-adamantanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.

    Medicine: Explored for its antiviral and antibacterial properties, as well as its potential use in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    1-adamantanol: A related compound with a similar adamantane structure but lacking the amino group.

    2-(hydroxymethyl)-2-adamantanol: Another derivative with a hydroxyl group instead of an amino group.

    2-(aminomethyl)-2-adamantanone: A ketone derivative with similar structural features.

Uniqueness

2-(aminomethyl)-2-adamantanol hydrochloride is unique due to the presence of both an amino and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its stability, rigidity, and ability to form various derivatives make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(aminomethyl)adamantan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYQDKCUABLROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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